molecular formula C21H17ClOS B2784476 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one CAS No. 882748-91-6

3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one

Cat. No.: B2784476
CAS No.: 882748-91-6
M. Wt: 352.88
InChI Key: SLYVJKWIKHCMSX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a phenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)sulfanyl-1-(naphthalen-2-yl)propan-1-one
  • 3-(4-Chlorophenyl)sulfanyl-1-(thiophen-2-yl)propan-1-one
  • 3-(4-Chlorophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is unique due to its specific combination of a chlorophenyl ring, a sulfanyl group, and a phenylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYVJKWIKHCMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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